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Introduction
5-Deazaisofolic acid is a synthetic analogue of folic acid that belongs to the class of

compounds known as antifolates. These compounds are designed to interfere with the

metabolic processes that rely on folic acid, particularly the synthesis of nucleotides, which are

the building blocks of DNA and RNA. The rationale behind the development of 5-deazaisofolic
acid and similar analogues stems from the urgent need for novel and more effective anticancer

agents.[1] By replacing the nitrogen atom at the 5th position of the pteridine ring system with a

carbon atom, researchers aimed to create compounds with altered biochemical properties that

could overcome the resistance mechanisms developed by cancer cells against existing

antifolate drugs like methotrexate.[1][2] This modification was prompted by the promising

antitumor activities observed in other deaza analogues of folic acid, such as 5-deaza-5,6,7,8-

tetrahydrofolic acid and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF).[1]

Discovery and Synthesis
5-Deazaisofolic acid was first synthesized and reported in 1991 by Singh et al.[1] The

synthesis is a multi-step process involving the preparation of two key intermediates followed by

a reductive condensation and a final deprotection step.

Key Intermediates:
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2,6-Diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine: This heterocyclic core is a crucial

building block for the synthesis of 5-deazafolate analogues.

Di-tert-butyl N-(4-formylbenzoyl)-L-glutamate: This compound provides the p-

aminobenzoylglutamic acid (PABA-Glu) tail of the folic acid analogue, with the glutamate

carboxyl groups protected as tert-butyl esters.

The synthesis culminates in the reductive condensation of these two intermediates, followed by

the removal of the tert-butyl protecting groups using trifluoroacetic acid to yield 5-deazaisofolic
acid.

Biological Activity
Initial biological evaluations of 5-deazaisofolic acid and its oxidized analogues revealed them

to be poor inhibitors of tumor cell growth. The focus of research quickly shifted to its reduced

form, 5-deaza-5,6,7,8-tetrahydroisofolic acid, which demonstrated more significant, albeit still

modest, activity.

Quantitative Data
The available quantitative data for the biological activity of 5-deazaisofolic acid and its

reduced analogue is limited. The following table summarizes the key findings from the initial

1991 study by Singh et al.

Compound Cell Line IC50 (µM) Notes

5-Deazaisofolic acid MCF-7 >100
Poor inhibitor of tumor

cell growth.

5-Deaza-5,6,7,8-

tetrahydroisofolic acid
MCF-7 ~1

Nearly 100-fold less

potent than DDATHF.

Mechanism of Action (Proposed)
While the specific mechanism of action for 5-deazaisofolic acid has not been extensively

studied, it is proposed to function as a classical antifolate, similar to other deaza and dideaza

analogues. This proposed mechanism involves several key steps:
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Cellular Uptake: The molecule is transported into the cancer cell.

Intracellular Reduction: The pyridopyrimidine ring system is likely reduced by intracellular

enzymes, such as dihydrofolate reductase (DHFR), to its active tetrahydro form.

Polyglutamylation: The reduced molecule is then a substrate for folylpolyglutamate

synthetase (FPGS), which adds multiple glutamate residues to the molecule. This

polyglutamation traps the drug inside the cell and increases its affinity for target enzymes.

Enzyme Inhibition: The polyglutamated form of 5-deaza-5,6,7,8-tetrahydroisofolic acid is

hypothesized to be a potent inhibitor of thymidylate synthase (TS). TS is a critical enzyme in

the de novo synthesis of thymidylate, a necessary precursor for DNA synthesis. Inhibition of

TS leads to a depletion of thymidylate, resulting in the inhibition of DNA replication and cell

death.

Studies on the closely related 5,8-dideazaisofolic acid have shown that its cytotoxicity is

reversed by thymidine, strongly suggesting that thymidylate synthase is the primary intracellular

target.

Experimental Protocols
The following are detailed experimental protocols based on the original synthesis described by

Singh et al. and general chemical principles.

Synthesis of 5-Deazaisofolic Acid
Step 1: Reductive Condensation of 2,6-Diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with

Di-tert-butyl N-(4-formylbenzoyl)-L-glutamate

To a stirred solution of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine (1 equivalent)

and di-tert-butyl N-(4-formylbenzoyl)-L-glutamate (1.1 equivalents) in a suitable solvent such

as dimethylformamide (DMF) or a mixture of DMF and dichloromethane (DCM), add a

reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride

(STAB) (1.5-2.0 equivalents) are commonly used for reductive aminations.

The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen

or argon) for 24-48 hours.
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The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is quenched by the slow addition of water or a

saturated aqueous solution of ammonium chloride.

The product is extracted with an organic solvent such as ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure to yield the crude Boc-protected 5-deazaisofolic acid.

The crude product may be purified by column chromatography on silica gel.

Step 2: Deprotection of Boc-protected 5-Deazaisofolic Acid

The Boc-protected 5-deazaisofolic acid from the previous step is dissolved in a suitable

solvent, typically dichloromethane (DCM).

Trifluoroacetic acid (TFA) is added to the solution (a common ratio is 1:1 v/v DCM:TFA).

The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the

deprotection is monitored by TLC or LC-MS.

Upon completion, the solvent and excess TFA are removed under reduced pressure.

The resulting residue is triturated with diethyl ether to precipitate the product.

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield

5-deazaisofolic acid as the trifluoroacetate salt. The salt can be converted to the free acid

by appropriate workup if necessary.

Visualizations
Synthesis Workflow
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Caption: Synthetic pathway of 5-Deazaisofolic acid.

Proposed Mechanism of Action
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Caption: Proposed mechanism of action for 5-Deazaisofolic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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